Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate
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Overview
Description
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a complex organic compound with a unique structure that combines elements of pyrroloquinoline and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrroloquinoline derivative with ethyl 2-bromoacetate under basic conditions, followed by esterification with ethanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- Ethyl 3-(2-methoxy-2-oxoethyl)thio propionate
- 4-ethoxy-2-oxo-but-3-enoic acid ethyl ester
Uniqueness
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is unique due to its combination of pyrroloquinoline and ester functionalities, which confer specific chemical and biological properties not found in simpler esters or quinoline derivatives .
Properties
CAS No. |
21902-16-9 |
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Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-16(21)10-15-17-13(11-20(15)18(22)24-4-2)9-12-7-5-6-8-14(12)19-17/h5-9,15H,3-4,10-11H2,1-2H3 |
InChI Key |
PWHBKUVNIQCYHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C2=NC3=CC=CC=C3C=C2CN1C(=O)OCC |
Origin of Product |
United States |
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